2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine
Description
This compound features a 1,3,5-triazine core substituted with three 2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl groups. The tetrafluoro substitution introduces strong electron-withdrawing effects, while the pyridyl groups provide coordination sites for metal binding. Such structural attributes make it suitable for applications in catalysis, supramolecular chemistry, and materials science. Its synthesis likely involves cross-coupling reactions between halogenated triazine precursors and fluorinated pyridyl boronic acids, analogous to methods described for related triazines .
Properties
CAS No. |
645399-29-7 |
|---|---|
Molecular Formula |
C36H12F12N6 |
Molecular Weight |
756.5 g/mol |
IUPAC Name |
2,4,6-tris(2,3,5,6-tetrafluoro-4-pyridin-2-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C36H12F12N6/c37-22-16(13-7-1-4-10-49-13)23(38)29(44)19(28(22)43)34-52-35(20-30(45)24(39)17(25(40)31(20)46)14-8-2-5-11-50-14)54-36(53-34)21-32(47)26(41)18(27(42)33(21)48)15-9-3-6-12-51-15/h1-12H |
InChI Key |
MTINEQOWDXCNDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C(=C(C(=C2F)F)C3=NC(=NC(=N3)C4=C(C(=C(C(=C4F)F)C5=CC=CC=N5)F)F)C6=C(C(=C(C(=C6F)F)C7=CC=CC=N7)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This process involves the reaction of boron reagents with halogenated precursors under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine derivatives, while reduction may produce partially hydrogenated triazine compounds.
Scientific Research Applications
2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism by which 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and pyridine rings play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The table below compares substituents and electronic characteristics of key triazine derivatives:
Key Observations :
- Thioether-linked derivatives (e.g., compound 8 in ) exhibit π-donor properties, contrasting with the electron-withdrawing nature of fluorinated pyridyl groups.
Coordination Chemistry and Catalytic Performance
The pyridin-2-yl groups in the target compound enable metal coordination, similar to ligands like 4,4',4''-trimethyl-2,2',2''-[(1,3,5-triazine-2,4,6-triyl)tris{[(pyridin-2-yl)methyl]imino}]triphenol . This trade-off may influence catalytic efficiency in dinuclear complexes, as seen in zinc nitrate systems .
Research Findings and Challenges
- Polymorphism : TPT-II, a polymorph of TPT, exhibits distinct mechanical properties due to altered crystal packing . The tetrafluoro-pyridyl analog may similarly form polymorphs, though fluorine’s steric bulk could restrict packing flexibility.
- Synthetic Complexity : Introducing tetrafluoro and pyridyl groups requires multi-step synthesis, as seen in the preparation of 2,4,6-tris(5-(4-(octyloxy)phenyl)thiophen-2-yl)-1,3,5-triazine via Suzuki coupling .
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